N-(6-methoxy-1,3-benzothiazol-2-yl)-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide
Description
N-(6-Methoxy-1,3-benzothiazol-2-yl)-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide (CAS: 1374537-52-6) is a heterocyclic compound featuring a benzothiazole-quinoline carboxamide scaffold. Its molecular formula is C₁₉H₁₅N₃O₃S, with a molecular weight of 365.4 g/mol (). The structure comprises:
- A 6-methoxy-1,3-benzothiazole moiety, where the methoxy group at position 6 enhances electron-donating properties.
- A 1-methyl-2-oxo-1,2-dihydroquinoline unit, with the methyl group at position 1 and the oxo group at position 2 contributing to conformational rigidity.
- A carboxamide linker bridging the two heterocycles, facilitating hydrogen-bonding interactions.
This compound’s design aligns with medicinal chemistry strategies to optimize pharmacokinetic and pharmacodynamic profiles through balanced lipophilicity and hydrogen-bonding capacity.
Properties
Molecular Formula |
C19H15N3O3S |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-1-methyl-2-oxoquinoline-4-carboxamide |
InChI |
InChI=1S/C19H15N3O3S/c1-22-15-6-4-3-5-12(15)13(10-17(22)23)18(24)21-19-20-14-8-7-11(25-2)9-16(14)26-19/h3-10H,1-2H3,(H,20,21,24) |
InChI Key |
GLOSZNREIWOVRH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=CC1=O)C(=O)NC3=NC4=C(S3)C=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide typically involves a multi-step process. One common method starts with the preparation of 6-methoxy-1,3-benzothiazol-2-amine, which is then reacted with 1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the final product. Advanced purification techniques, including recrystallization and chromatography, are employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
N-(6-methoxy-1,3-benzothiazol-2-yl)-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(6-methoxy-1,3-benzothiazol-2-yl)-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
Table 1: Structural and Functional Comparison
Key Comparative Insights
Substituent Effects on Lipophilicity and Solubility :
- The target compound ’s methoxy and methyl groups provide moderate lipophilicity, favoring membrane permeability while retaining aqueous solubility.
- The butyl group in the fluoro analog () significantly increases lipophilicity, which may improve tissue penetration but could hinder solubility.
- The adamantyl group () enhances metabolic stability due to its rigid, bulky structure, a feature exploited in CNS-targeting drugs.
- The sulfone group () improves solubility but reduces bioavailability in lipophilic environments.
Adamantyl () imposes steric hindrance, which may disrupt interactions with flat binding pockets but enhance selectivity for hydrophobic regions.
The target compound lacks bulky substituents, likely resulting in less crystalline or more amorphous solid forms, which could enhance dissolution rates.
Pharmacological Implications: The target compound’s benzothiazole-quinoline scaffold is optimal for targeting proteins requiring planar heterocyclic interactions (e.g., topoisomerases). The fluoro analog () may exhibit improved potency in halogen-bond-favoring environments but could face metabolic issues due to the butyl chain. The sulfone-containing analog () is better suited for hydrophilic targets but may lack the broad-spectrum activity of benzothiazole derivatives.
Biological Activity
N-(6-methoxy-1,3-benzothiazol-2-yl)-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide (often abbreviated as MBQ) is a synthetic compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
- Molecular Formula : C19H15N3O3S
- Molecular Weight : 365.4 g/mol
- CAS Number : 1374537-52-6
Synthesis
The synthesis of MBQ involves several multi-step organic reactions, typically starting from 6-methoxybenzothiazole derivatives and incorporating quinoline structures. The process generally requires specific coupling agents and conditions to achieve high yields and purity. The compound's unique structural features allow for diverse reactivity, making it a valuable intermediate in organic synthesis.
Biological Activity Overview
Research indicates that MBQ exhibits a range of biological activities, primarily attributed to its benzothiazole and quinoline moieties. The following table summarizes key findings related to its biological effects:
Anticancer Activity
A significant body of research has focused on the anticancer properties of MBQ. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, an MTT assay revealed that MBQ significantly reduced cell viability in A431 and A549 cells at concentrations as low as 1 μM. Flow cytometry analyses indicated that MBQ induces apoptosis through the activation of caspase pathways and causes G0/G1 phase arrest in the cell cycle.
Anti-inflammatory Effects
MBQ has shown promise as an anti-inflammatory agent. Studies utilizing ELISA techniques have reported that treatment with MBQ leads to a marked decrease in pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage cultures. This suggests that MBQ may be beneficial in conditions characterized by chronic inflammation.
Antimicrobial Properties
The antimicrobial potential of MBQ has been evaluated against a range of bacterial strains. Results indicate that MBQ effectively inhibits the growth of Gram-positive and Gram-negative bacteria, likely through mechanisms involving disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Case Studies
- In Vitro Evaluation in Cancer Research : A study published in Frontiers in Chemistry assessed the effects of several benzothiazole derivatives, including MBQ, on human cancer cell lines. The results demonstrated that MBQ exhibited significant cytotoxicity against A431 and A549 cells, with IC50 values comparable to established anticancer agents .
- Inflammation Model : In a mouse model of inflammation, administration of MBQ resulted in significant reductions in inflammatory markers, suggesting its potential utility in treating inflammatory diseases .
Q & A
Basic: What are the typical synthetic routes for preparing N-(6-methoxy-1,3-benzothiazol-2-yl)-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide?
The synthesis of this compound involves multi-step organic reactions. A general pathway includes:
- Step 1 : Formation of the benzothiazole intermediate (e.g., 2-amino-6-methoxybenzothiazole) via condensation of 2-aminothiophenol with methoxy-substituted benzaldehyde under oxidative conditions.
- Step 2 : Coupling the benzothiazole intermediate with a quinoline-carboxamide precursor. This often employs carbodiimide-based coupling agents (e.g., EDCI) in anhydrous solvents like dichloromethane or DMF, with triethylamine as a base to facilitate amide bond formation .
- Step 3 : Purification via column chromatography or recrystallization, validated by analytical techniques such as TLC and NMR .
Basic: Which analytical techniques are critical for characterizing this compound and confirming its purity?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and structural integrity. For example, the methoxy group (CH₃O) typically shows a singlet near δ 3.8–4.0 ppm .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ ion matching theoretical mass).
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is standard for research-grade material) .
- Infrared Spectroscopy (IR) : Detection of functional groups like carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) .
Advanced: How can reaction conditions be optimized to improve yield during synthesis?
Optimization strategies involve:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates. Ethanol is preferred for recrystallization .
- Catalyst Use : Acidic or basic catalysts (e.g., p-toluenesulfonic acid for cyclization; K₂CO₃ for coupling reactions) improve reaction rates .
- Temperature Control : Stepwise heating (e.g., 80–100°C for cyclization; room temperature for coupling) minimizes side reactions .
- Real-Time Monitoring : TLC at 30-minute intervals to track reaction progress and adjust parameters dynamically .
Advanced: How might structural modifications alter the compound’s biological activity?
- Methoxy Group Replacement : Substituting the 6-methoxy group with fluoro (as in ) enhances metabolic stability but may reduce solubility .
- Quinoline Core Modifications : Introducing methyl groups at the 1-position (as in the target compound) can increase lipophilicity and membrane permeability, impacting pharmacokinetics .
- Benzothiazole-Amine Linkage : Replacing the carboxamide with a thioether (e.g., as in ) may alter target binding affinity, requiring molecular docking studies to validate .
Advanced: How should researchers resolve contradictions in reported bioactivity data for this compound?
Discrepancies often arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms. Validate using standardized protocols (e.g., NIH/NCBI guidelines) .
- Structural Analogues : Compare with closely related compounds (e.g., ’s fluoro-substituted derivative) to isolate structure-activity relationships .
- Dosage and Solubility : Use logP calculations and solubility enhancers (e.g., DMSO-PBS mixtures) to ensure consistent bioactivity measurements .
Basic: What preliminary biological screening assays are recommended for this compound?
- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values reported .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, A549) to determine IC₅₀ values .
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, using positive controls (e.g., staurosporine for kinase inhibition) .
Advanced: What computational tools are suitable for predicting target interactions?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding poses with targets like EGFR or PARP .
- MD Simulations : GROMACS for 100-ns simulations to assess binding stability and free energy (ΔG) using MM-PBSA .
- QSAR Modeling : Utilize datasets from PubChem () to correlate substituent effects with activity .
Advanced: How can crystallography resolve ambiguities in the compound’s 3D structure?
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation in ethanol/water. Use SHELXL ( ) for refinement, focusing on torsion angles of the benzothiazole-quinoline interface .
- Electron Density Maps : Analyze for disorder, especially around the methoxy group, which may adopt multiple conformations .
Basic: What are the storage and handling protocols to ensure compound stability?
- Storage : –20°C in amber vials under argon to prevent oxidation. Desiccate to avoid hydrolysis of the carboxamide .
- Handling : Use gloveboxes for hygroscopic intermediates. Confirm stability via HPLC before/after long-term storage .
Advanced: How can researchers design derivatives to improve metabolic stability?
- Isotere Replacement : Substitute the methoxy group with a trifluoromethoxy group (higher metabolic resistance) .
- Prodrug Strategies : Introduce ester moieties at the quinoline 4-position, which hydrolyze in vivo to the active carboxamide .
- Cytochrome P450 Screening : Use liver microsomes to identify vulnerable sites for deuteration or fluorination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
